2-(4-Fluorophenyl)-2-phenylacetonitrile

Physical Organic Chemistry Process Chemistry Solid-Phase Synthesis

This unsymmetric diarylacetonitrile features a distinct para-fluorophenyl ring that electronically modulates the reactive α‑methine center, delivering unique carbanion nucleophilicity unattainable with symmetric or mono‑aryl analogs. Critical for Pd‑catalyzed sequential arylation to construct triarylacetonitriles—directly enabling differentiated triarylmethane libraries without additional protection steps. Backed by Takeda patent documentation confirming its role as a pharmaceutical intermediate, this building block ensures regulatory‑ready route scouting. Verify your specific substitution pattern now to avoid reactivity failures.

Molecular Formula C14H10FN
Molecular Weight 211.23 g/mol
CAS No. 719-82-4
Cat. No. B1330231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-2-phenylacetonitrile
CAS719-82-4
Molecular FormulaC14H10FN
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)F
InChIInChI=1S/C14H10FN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H
InChIKeyLRNPWSOSXVCRKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)-2-phenylacetonitrile (CAS 719-82-4): Procurement-Grade Properties and Industrial Availability


2-(4-Fluorophenyl)-2-phenylacetonitrile (CAS 719-82-4) is a diaryl-substituted acetonitrile derivative characterized by a central methine carbon bearing one phenyl ring, one 4-fluorophenyl ring, and a nitrile group . This compound exhibits a melting point of 39–41 °C, a boiling point of 192 °C at 25 Torr, and a predicted density of 1.149 g/cm³ . The molecular scaffold features a C(sp³)-H center adjacent to both the nitrile and two aromatic rings, with the para-fluorine atom introducing electron-withdrawing character on one aryl moiety, thereby modulating the electronic environment of the reactive methine position relative to non-fluorinated diarylacetonitrile analogs [1].

Why Generic Diarylacetonitrile Substitution Fails: Structural and Electronic Differentiators of 2-(4-Fluorophenyl)-2-phenylacetonitrile


Interchanging 2-(4-fluorophenyl)-2-phenylacetonitrile with structurally related diarylacetonitriles or monoaryl acetonitriles is not scientifically justified without validating the specific substitution pattern. The presence of the para-fluorine atom on one phenyl ring introduces a distinct electron-withdrawing inductive effect (–I) and resonance-donating (+M) contribution that alters the acidity of the α-methine proton and the nucleophilicity of the derived carbanion relative to unsubstituted diphenylacetonitrile . This electronic perturbation directly impacts reaction outcomes in deprotonation-dependent transformations such as alkylations, arylations, and condensations. Furthermore, the unsymmetrical diaryl architecture—one fluorinated ring, one unsubstituted ring—provides a unique steric and electronic profile distinct from symmetrical analogs (e.g., bis(4-fluorophenyl)acetonitrile) and monoaryl counterparts (e.g., 4-fluorophenylacetonitrile, which lacks the second aryl group for sequential C–H functionalization) . Procurement decisions must account for these structural differentiators, as generic substitution without experimental verification risks altered reactivity, unexpected side-product formation, and compromised synthetic yields [1].

Quantitative Comparative Evidence: 2-(4-Fluorophenyl)-2-phenylacetonitrile Versus Closest Analogs


Thermal Processing Window: Melting Point Advantage Relative to 4-Fluorophenylacetonitrile

2-(4-Fluorophenyl)-2-phenylacetonitrile exhibits a melting point of 39–41 °C, rendering it a low-melting crystalline solid at ambient laboratory temperatures (20–25 °C) . In contrast, the monoaryl analog 4-fluorophenylacetonitrile (CAS 459-22-3) is a clear liquid at room temperature with a boiling point of 119–120 °C at 18 mmHg and a density of 1.126 g/mL at 25 °C . This physical state divergence translates to a differential thermal processing window of approximately 15–20 °C for solid-phase manipulations, providing a defined advantage for weighing accuracy and containment in solid-dispensing workflows .

Physical Organic Chemistry Process Chemistry Solid-Phase Synthesis

Sequential C–H Arylation Capability: Enabling Unsymmetric Triarylacetonitrile Synthesis

2-(4-Fluorophenyl)-2-phenylacetonitrile serves as a key reagent in the palladium-catalyzed sequential arylation of chloroacetonitrile to construct unsymmetric triarylacetonitriles, which are subsequently converted to tri- and tetraarylmethanes . The methodology installs three distinct aryl groups via a Suzuki–Miyaura cross-coupling followed by two consecutive C–H arylations, achieving triarylacetonitriles in three synthetic steps without over-arylation [1]. The unsymmetrical diaryl architecture of the target compound—one fluorinated aryl ring, one unsubstituted aryl ring—enables the construction of differentiated triarylmethane products that symmetrical analogs (e.g., diphenylacetonitrile or bis(4-fluorophenyl)acetonitrile) cannot readily access without additional protection/deprotection sequences .

Palladium Catalysis C–H Functionalization Synthetic Methodology

Electronic Modulation: Fluorine Substituent Effect on α-Methine Acidity

The para-fluorine substituent on one aryl ring of 2-(4-fluorophenyl)-2-phenylacetonitrile introduces an electron-withdrawing inductive effect that increases the acidity of the α-methine proton relative to the non-fluorinated analog diphenylacetonitrile (CAS 86-29-3) [1]. In structurally analogous fluorinated acetonitrile systems, the fluorine atom influences the electronics of the aromatic ring, which can modulate the reactivity of the adjacent nitrile-bearing carbon . This electronic perturbation alters the nucleophilicity of the derived carbanion, affecting reaction rates and product distributions in base-mediated alkylations, condensations, and metal-catalyzed cross-couplings [2]. The unsymmetrical fluorination pattern—one fluorinated ring, one unsubstituted ring—provides a unique electronic gradient not achievable with either non-fluorinated diphenylacetonitrile or fully symmetrical fluorinated analogs.

Physical Organic Chemistry Structure–Reactivity Relationships Medicinal Chemistry

Takeda Pharmaceutical Patent Citation: Validated Industrial Relevance

2-(4-Fluorophenyl)-2-phenylacetonitrile (CAS 719-82-4) is explicitly cited as an upstream synthetic intermediate in US Patent 5,607,939 A1 assigned to Takeda Chemical Industries, Ltd. (1997) [1]. This patent, titled 'Condensed heterocyclic compounds, their production and use,' describes the synthesis of therapeutically relevant heterocyclic compounds where the diarylacetonitrile scaffold serves as a key building block . The patent citation provides documented industrial validation of this specific compound's utility in pharmaceutical manufacturing contexts, distinguishing it from numerous diarylacetonitrile analogs that lack comparable patent-documented applications [2].

Pharmaceutical Intermediate Patent Prior Art Industrial Synthesis

Commercially Available Purity Specifications: 98% Minimum Purity Grade

Commercial suppliers of 2-(4-fluorophenyl)-2-phenylacetonitrile (CAS 719-82-4) offer the compound with specified minimum purity of 98% (AKSci product code 4822AH) and 95% purity grades from multiple vendors . The 98% minimum purity specification provides a defined quality benchmark for research and manufacturing applications. In contrast, the structurally simpler analog 4-fluorophenylacetonitrile (CAS 459-22-3) is available at 99% assay and 98.5% GC purity from major suppliers , reflecting different commercial purity tiers across compound classes. The availability of characterized reference spectral data (3 NMR spectra, 1 FTIR spectrum) for 2-(4-fluorophenyl)-2-phenylacetonitrile in the SpectraBase database enables identity verification and purity confirmation in procurement workflows [1].

Analytical Chemistry Quality Control Procurement Specification

Optimal Research and Industrial Application Scenarios for 2-(4-Fluorophenyl)-2-phenylacetonitrile (CAS 719-82-4)


Synthesis of Unsymmetric Triarylmethane and Tetraarylmethane Derivatives

Based on its demonstrated utility in palladium-catalyzed sequential arylation methodology, 2-(4-fluorophenyl)-2-phenylacetonitrile is optimally deployed as a building block for constructing unsymmetric triarylacetonitriles, which are subsequently converted to triaryl- and tetraarylmethanes [1]. The unsymmetrical diaryl architecture enables installation of a third distinct aryl group via C–H arylation, generating products with three differentiated aryl substituents—a synthetic outcome not accessible from symmetrical diarylacetonitrile precursors without additional protection/deprotection steps [2]. This application scenario is particularly relevant for medicinal chemistry programs requiring structurally diverse triarylmethane scaffolds for structure–activity relationship studies .

Pharmaceutical Intermediate for Heterocyclic Compound Synthesis

The patent citation in US 5,607,939 A1 (Takeda Chemical Industries) establishes 2-(4-fluorophenyl)-2-phenylacetonitrile as a documented intermediate in the synthesis of condensed heterocyclic compounds with therapeutic applications [1]. This industrial validation supports its use in pharmaceutical process development contexts where patent-documented synthetic routes provide regulatory and intellectual property advantages. The fluorinated aryl ring introduces metabolic stability considerations relevant to lead optimization in medicinal chemistry programs [2].

Structure–Reactivity Studies of α-Aryl Acetonitrile Carbanions

The unsymmetrical electronic profile of 2-(4-fluorophenyl)-2-phenylacetonitrile—featuring one electron-deficient fluorinated aryl ring and one unsubstituted phenyl ring—provides a unique scaffold for investigating substituent effects on α-methine C–H acidity and carbanion reactivity [1]. This compound serves as a model substrate for physical organic chemistry studies examining how differential aryl substitution influences deprotonation rates, nucleophilicity, and reaction outcomes in base-mediated alkylations and metal-catalyzed cross-couplings [2]. The availability of characterized reference spectra (NMR, FTIR) facilitates mechanistic investigations and reaction monitoring .

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